5-chloro-3-({2-nitrophenyl}sulfonyl)-1,3-benzoxazol-2(3H)-one
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Overview
Description
5-chloro-3-({2-nitrophenyl}sulfonyl)-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-({2-nitrophenyl}sulfonyl)-1,3-benzoxazol-2(3H)-one typically involves the following steps:
Cyclization: Formation of the benzoxazole ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and sulfonylation reactions, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the nitro group.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products may include substituted benzoxazoles.
Scientific Research Applications
Chemistry
- Used as intermediates in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology
- Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
- Investigated for their potential use as pharmaceutical agents due to their diverse biological activities.
Industry
- Used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-chloro-3-({2-nitrophenyl}sulfonyl)-1,3-benzoxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The sulfonyl and nitro groups can play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitrobenzoxazole: Similar structure but lacks the sulfonyl group.
3-sulfonylbenzoxazole: Similar structure but lacks the nitro group.
Uniqueness
The presence of both the nitro and sulfonyl groups in 5-chloro-3-({2-nitrophenyl}sulfonyl)-1,3-benzoxazol-2(3H)-one makes it unique, as these functional groups can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H7ClN2O6S |
---|---|
Molecular Weight |
354.72 g/mol |
IUPAC Name |
5-chloro-3-(2-nitrophenyl)sulfonyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H7ClN2O6S/c14-8-5-6-11-10(7-8)15(13(17)22-11)23(20,21)12-4-2-1-3-9(12)16(18)19/h1-7H |
InChI Key |
MUKUUHRZFIRYRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N2C3=C(C=CC(=C3)Cl)OC2=O |
Origin of Product |
United States |
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